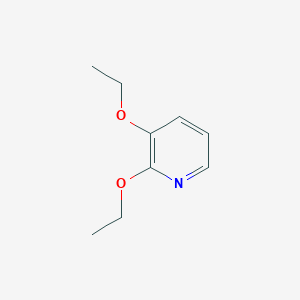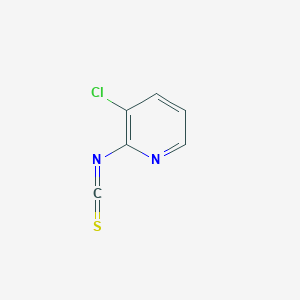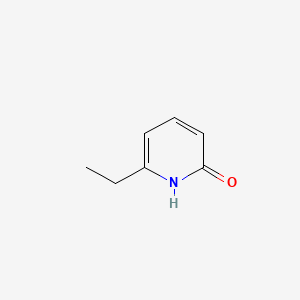
Pyridine, 2,3-diethoxy-
Descripción general
Descripción
“Pyridine, 2,3-diethoxy-” is a chemical compound with the linear formula C12H19NO2 . It’s a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyridine derivatives are found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis .
Synthesis Analysis
The synthesis of pyridine derivatives has been a topic of research. For instance, a green and simple Cu-catalyzed method has been reported for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyridine derivatives has been studied using various techniques. For instance, the coordination bonds with certain atoms were found to be significantly longer than those with other atoms . The various coordination modes of bridging carboxylate ligands are responsible for the formation of 1D chains .Chemical Reactions Analysis
Pyridine derivatives have been studied for their redox reaction mechanisms. Electrochemistry is a convenient method for redox mechanism studies of these compounds . Oxidation of dihydropyridines to the corresponding pyridine derivatives is the principal metabolic route in biological systems .Physical And Chemical Properties Analysis
Pyridine is an isostere of benzene and is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has a molecular weight of 79.0999 and a CAS Registry Number of 110-86-1 .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
- Scaffolds for Highly Functionalized Compounds: Pyridine derivatives are used as convenient scaffolds for synthesizing other highly functionalized compounds. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates showcases the utility of pyridine derivatives in creating new molecules with potential applications in various fields (Ruano, Fajardo, & Martín, 2005).
- Structural Studies: The structure of 3-(diethylborylethynyl)pyridines has been examined, revealing nonplanar arrangements and highlighting the role of pyridine derivatives in advancing understanding of molecular structures (Wakabayashi et al., 2014).
Environmental Applications
- Degradation in Water: Research on the degradation mechanism of pyridine in drinking water has been conducted, emphasizing the role of pyridine derivatives in environmental science. The study provides insights into how nitrogen heterocyclic compounds like pyridine can be effectively removed from water, showcasing the application of pyridine derivatives in environmental cleanup and pollution control (Li et al., 2017).
Bioactive Compounds and Potential Applications
- Insecticides: Some pyridine derivatives exhibit significant insecticidal activity. This highlights the potential of pyridine derivatives in developing new, effective insecticides for agricultural use (Bakhite et al., 2014).
- Antiparasitic Agents: Design and synthesis of thieno[2,3-b]pyridine derivatives have shown some to act as antiparasitic agents. This underscores the importance of pyridine derivatives in the search for new treatments for parasitic infections (Bernardino et al., 2006).
Safety and Hazards
Direcciones Futuras
Research on pyridine derivatives is ongoing. For instance, a bifunctional additive 2-amino-3-hydroxypyridine was introduced to improve the performance of certain devices . Also, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is being explored .
Mecanismo De Acción
Target of Action
Pyridine derivatives have been found to exhibit multi-target anticancer activities . They act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .
Mode of Action
Pyrimidines, a class of compounds related to pyridines, have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
For instance, three pathways of nicotine degradation, the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria .
Pharmacokinetics
Pyrrolo[2,3-d]pyrimidine-based analogues, which are structurally similar to pyridines, have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
Result of Action
Pyrimidines, a class of compounds related to pyridines, have been found to exhibit potent anti-inflammatory effects .
Action Environment
It is known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity .
Propiedades
IUPAC Name |
2,3-diethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-10-9(8)12-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZNWVTWWGWZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485196 | |
| Record name | Pyridine, 2,3-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63756-60-5 | |
| Record name | Pyridine, 2,3-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065802.png)


![3-Phenylpyrido[4,3-e][1,2,4]triazine](/img/structure/B3065817.png)



![7,12-Dichlorobenzo[a]anthracene](/img/structure/B3065851.png)
![4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3065862.png)



![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065903.png)